molecular formula C3H5ClHg B083474 Mercury, chloro-2-propenyl- CAS No. 14155-77-2

Mercury, chloro-2-propenyl-

Cat. No. B083474
CAS RN: 14155-77-2
M. Wt: 277.12 g/mol
InChI Key: DAIUKGULVWUPOX-UHFFFAOYSA-M
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Description

Mercury, chloro-2-propenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound, also known as MCP, has been studied extensively in the fields of biochemistry and physiology. MCP is a potent inhibitor of enzymes that are involved in the synthesis of proteins, lipids, and nucleic acids.

Mechanism Of Action

Mercury, chloro-2-propenyl- inhibits the activity of enzymes by forming covalent bonds with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in the synthesis of proteins, lipids, and nucleic acids. Mercury, chloro-2-propenyl- is a potent inhibitor of enzymes involved in the synthesis of DNA and RNA, making it a useful tool for studying the role of these molecules in biological processes.

Biochemical And Physiological Effects

Mercury, chloro-2-propenyl- has been shown to have a variety of biochemical and physiological effects. Inhibition of protein synthesis can lead to cell death and has been studied in the context of cancer research. Mercury, chloro-2-propenyl- has also been shown to inhibit the synthesis of lipids, which can lead to a decrease in membrane integrity and function. Inhibition of nucleic acid synthesis can lead to a decrease in DNA replication and RNA transcription, which can have a variety of downstream effects on cellular processes.

Advantages And Limitations For Lab Experiments

Mercury, chloro-2-propenyl- has several advantages for use in lab experiments. It is a potent inhibitor of enzymes involved in the synthesis of proteins, lipids, and nucleic acids, making it a useful tool for studying the role of these molecules in biological processes. However, Mercury, chloro-2-propenyl- is highly reactive and can easily polymerize, making it difficult to handle. It is also toxic and should be handled with care.

Future Directions

For research related to Mercury, chloro-2-propenyl- include the development of more stable analogs and the use of Mercury, chloro-2-propenyl- in drug discovery efforts.

Synthesis Methods

Mercury, chloro-2-propenyl- can be synthesized by reacting acetylene with mercury (II) chloride in the presence of an acid catalyst. The reaction produces Mercury, chloro-2-propenyl- as a colorless liquid that is highly reactive and can easily polymerize. The synthesis of Mercury, chloro-2-propenyl- requires careful handling and should only be performed by trained professionals.

Scientific Research Applications

Mercury, chloro-2-propenyl- has been widely used in scientific research due to its ability to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. This inhibition can lead to a variety of biochemical and physiological effects, which have been studied extensively in vitro and in vivo. Mercury, chloro-2-propenyl- has been used in research related to cancer, neurodegenerative diseases, and infectious diseases.

properties

CAS RN

14155-77-2

Product Name

Mercury, chloro-2-propenyl-

Molecular Formula

C3H5ClHg

Molecular Weight

277.12 g/mol

IUPAC Name

chloro(prop-2-enyl)mercury

InChI

InChI=1S/C3H5.ClH.Hg/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1

InChI Key

DAIUKGULVWUPOX-UHFFFAOYSA-M

SMILES

C=CC[Hg]Cl

Canonical SMILES

C=CC[Hg]Cl

Other CAS RN

14155-77-2

synonyms

Mercury, chloro-2-propenyl-

Origin of Product

United States

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